molecular formula C16H17N7O3S2 B1224784 N-[6-amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-methylacetamide

N-[6-amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-methylacetamide

Cat. No. B1224784
M. Wt: 419.5 g/mol
InChI Key: XXYQHNSHYOLBFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[6-amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-methylacetamide is an aryl sulfide.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Processes : Various compounds, including those related to N-[6-amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-methylacetamide, are synthesized through complex chemical reactions. For instance, 2-amino-substituted 1,3,4-oxadiazoles and benzothiazoles have been reacted with ethyl cyanoacetate to produce cyanoacetamide derivatives, which are then converted to benzylidene derivatives through condensation with benzaldehyde (Santagati et al., 1994).

  • Pharmacological Properties : The synthesized compounds, including those related to the chemical , have been tested for their analgesic and anti-inflammatory activities. The pharmacological screening results of these compounds are noteworthy for their potential applications in medicinal chemistry (Santagati et al., 1994).

Biological and Pharmacological Activities

  • Antibacterial Activities : A study on derivatives of 5-(5-amino-1,3,4-thiadiazole-2-yl)-3,4-dihydro-6-methyl-4-phenyl-pyrimidin-2(1H)-one revealed that triazole substituted compounds exhibited higher antibacterial inhibition compared to their thiadiazole counterparts, showing promise in the field of antimicrobial research (Andrews et al., 2017).

  • Antitumor Evaluation : Compounds synthesized from 2-amino-1,3,4-thiadiazole demonstrated promising results in cytotoxicity and antioxidant activities, indicating potential in cancer treatment and prevention research (Hamama et al., 2013).

Potential for Drug Development

  • Drug-like Molecular Properties : Research on Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, closely related to the chemical , has shown that some truncated analogs retained the potency of BPTES, with improved aqueous solubility. This highlights the potential for developing new drugs with better molecular properties for medical applications (Shukla et al., 2012).

properties

Product Name

N-[6-amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-methylacetamide

Molecular Formula

C16H17N7O3S2

Molecular Weight

419.5 g/mol

IUPAC Name

N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-methylacetamide

InChI

InChI=1S/C16H17N7O3S2/c1-22(10(24)8-27-16-21-20-14(18)28-16)11-12(17)23(15(26)19-13(11)25)7-9-5-3-2-4-6-9/h2-6H,7-8,17H2,1H3,(H2,18,20)(H,19,25,26)

InChI Key

XXYQHNSHYOLBFT-UHFFFAOYSA-N

Canonical SMILES

CN(C1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N)C(=O)CSC3=NN=C(S3)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[6-amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-methylacetamide
Reactant of Route 2
Reactant of Route 2
N-[6-amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-methylacetamide
Reactant of Route 3
Reactant of Route 3
N-[6-amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-methylacetamide
Reactant of Route 4
N-[6-amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-methylacetamide
Reactant of Route 5
N-[6-amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-methylacetamide
Reactant of Route 6
Reactant of Route 6
N-[6-amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-methylacetamide

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